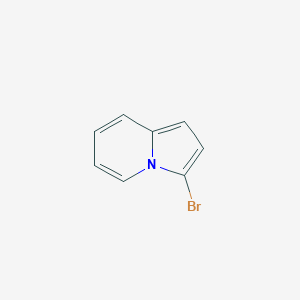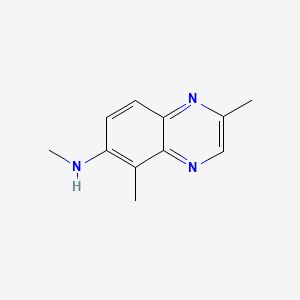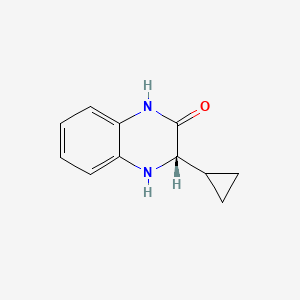
(S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core with a cyclopropyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted anilines with cyclopropyl ketones in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can be further functionalized for specific applications.
Scientific Research Applications
(S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog without the cyclopropyl group.
Dihydroquinoxaline: Lacks the cyclopropyl group but shares the core structure.
Cyclopropylquinoxaline: Similar but with different substitution patterns.
Uniqueness
(S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(3S)-3-cyclopropyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H12N2O/c14-11-10(7-5-6-7)12-8-3-1-2-4-9(8)13-11/h1-4,7,10,12H,5-6H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
WSKIQGDMNCTVSA-JTQLQIEISA-N |
Isomeric SMILES |
C1CC1[C@H]2C(=O)NC3=CC=CC=C3N2 |
Canonical SMILES |
C1CC1C2C(=O)NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



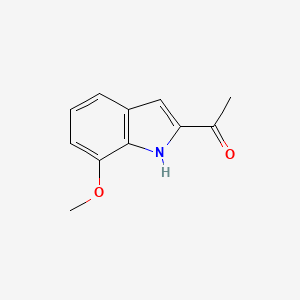

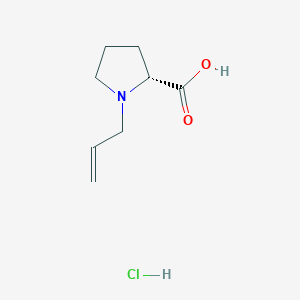

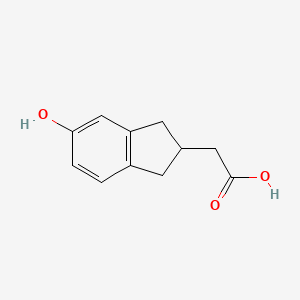


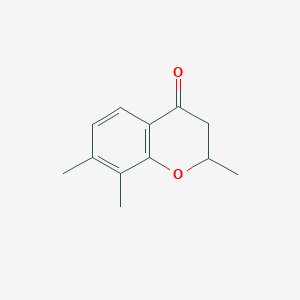

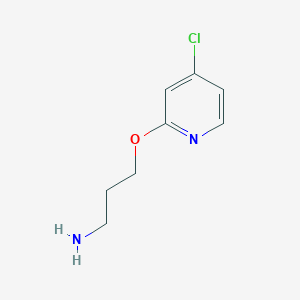
![1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B11904866.png)
